2-(4-Fluorophenyl)furan

Übersicht

Beschreibung

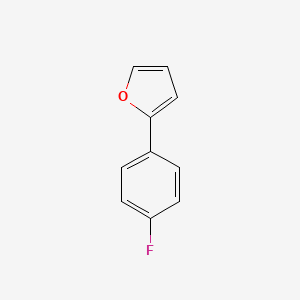

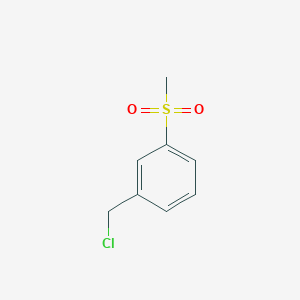

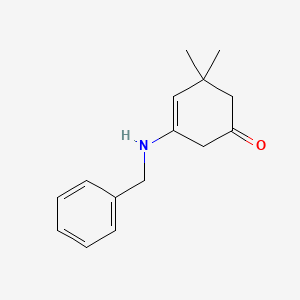

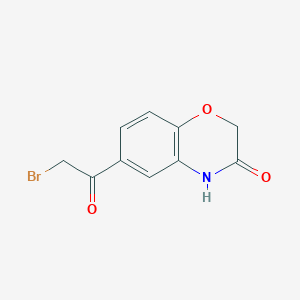

2-(4-Fluorophenyl)furan (FF) is a heterocyclic organic compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular formula of C10H7FO and an average mass of 162.160 Da .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)furan consists of a furan ring attached to a fluorophenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The fluorophenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a fluorine atom attached .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- A study by Li et al. (2008) reported on the synthesis of a compound related to 2-(4-Fluorophenyl)furan. They focused on the crystal structure and intermolecular interactions of this compound, highlighting its significance in the field of crystallography and materials science (Ying Li, Yong-qiang Ma, Zi-Ning Cui, Xinling Yang, Yun Ling, 2008).

Fluorogenic Reagent in Chromosome Studies

- Fluram (Fluorescamine), a derivative of 2-(4-Fluorophenyl)furan, has been used effectively in differentiating chromosome regions, as noted by Cuéllar et al. (1991). This research provides valuable insights into the distribution of chromosome proteins and could have implications in genetic studies and diagnostics (T. Cuéllar, J. Gosálvez, P. del Castillo, J. Stockert, 1991).

Photophysical Properties

- The effect of solvent polarity on the photophysical properties of chalcone derivatives was studied by Kumari et al. (2017). This research, including 2-(4-Fluorophenyl)furan derivatives, sheds light on the solvatochromic effects and intramolecular charge transfer interactions, which are crucial for applications in photochemistry and molecular electronics (Rekha Kumari, A. Varghese, Louis George, Y. Sudhakar, 2017).

Antimicrobial Applications

- Stephens et al. (2001) investigated the antimicrobial properties of 2,5-diarylfurans, including 2-(4-Fluorophenyl)furan derivatives. Their findings on DNA binding affinities and efficacy against various microbial strains highlight potential applications in developing novel antimicrobial agents (C. E. Stephens, F. Tanious, S. Kim, W. Wilson, W. Schell, J. Perfect, S. Franzblau, D. Boykin, 2001).

Organic Light-Emitting Field-Effect Transistors (OLETs)

- Oniwa et al. (2013) synthesized furan-based biphenyl end-capped oligomers, including 2-(4-Fluorophenyl)furan derivatives, for use in OLETs. This research provides insights into the influence of molecular structure on carrier mobility and luminescence, essential for advancements in organic electronics (K. Oniwa, T. Kanagasekaran, T. Jin, M. Akhtaruzzaman, Yoshinori Yamamoto, H. Tamura, I. Hamada, H. Shimotani, N. Asao, S. Ikeda, K. Tanigaki, 2013).

Fluorometric Assay

- Tamaura et al. (1975) utilized a compound related to 2-(4-Fluorophenyl)furan in fluorometric assays to differentiate the states of amino groups in proteins like insulin and lysozyme. This research contributes to understanding protein structures and functions, vital in biochemistry and pharmaceutical sciences (Y. Tamaura, K. Todokoro, M. Ikebe, H. Makino, S. Hirose, Y. Inada, 1975).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBVLJUMOAPYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)furan | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)